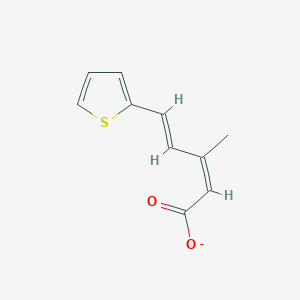![molecular formula C20H12BrFN2O2 B11709035 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromofenil)-1,3-benzoxazol-5-il]-3-fluorobenzamida es un compuesto orgánico con la fórmula molecular C20H12BrFN2O2 Este compuesto se caracteriza por la presencia de un grupo bromofenilo, un anillo benzoxazol y una porción de fluorobenzamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-(2-bromofenil)-1,3-benzoxazol-5-il]-3-fluorobenzamida típicamente involucra los siguientes pasos:
Formación del anillo benzoxazol: El anillo benzoxazol se puede sintetizar mediante la ciclización de o-aminofenol con ácidos carboxílicos o sus derivados en condiciones ácidas.
Reacción de acoplamiento: El paso final implica el acoplamiento del benzoxazol bromado con cloruro de 3-fluorobenzoilo en presencia de una base como la trietilamina para formar el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-(2-bromofenil)-1,3-benzoxazol-5-il]-3-fluorobenzamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas o tioles.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación o reducción dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura para formar nuevos enlaces carbono-carbono.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones típicamente involucran el uso de una base y un solvente como la dimetilformamida (DMF).
Oxidación y reducción: Se pueden utilizar agentes oxidantes como el permanganato de potasio o agentes reductores como el borohidruro de sodio.
Reacciones de acoplamiento: Los catalizadores de paladio y los reactivos organoborados se utilizan comúnmente en las reacciones de acoplamiento de Suzuki-Miyaura.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos complejos.
Aplicaciones Científicas De Investigación
N-[2-(2-bromofenil)-1,3-benzoxazol-5-il]-3-fluorobenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las vías y mecanismos biológicos debido a su potencial bioactividad.
Medicina: Puede tener posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos que se dirigen a vías moleculares específicas.
Industria: El compuesto se puede utilizar en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[2-(2-bromofenil)-1,3-benzoxazol-5-il]-3-fluorobenzamida implica su interacción con dianas moleculares específicas. Las vías y dianas exactas dependen del contexto de su uso. Por ejemplo, en un entorno biológico, puede interactuar con enzimas o receptores, modulando su actividad y llevando a respuestas celulares específicas.
Comparación Con Compuestos Similares
Compuestos similares
- N-[2-(3-bromofenil)-1,3-benzoxazol-5-il]-4-fluorobenzamida
- N-[2-(4-bromofenil)-1,3-benzoxazol-5-il]pentanamida
Unicidad
N-[2-(2-bromofenil)-1,3-benzoxazol-5-il]-3-fluorobenzamida es único debido al posicionamiento específico de los átomos de bromo y flúor, que pueden influir en su reactividad e interacciones con otras moléculas. Esta singularidad estructural puede conducir a propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C20H12BrFN2O2 |
|---|---|
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H12BrFN2O2/c21-16-7-2-1-6-15(16)20-24-17-11-14(8-9-18(17)26-20)23-19(25)12-4-3-5-13(22)10-12/h1-11H,(H,23,25) |
Clave InChI |
OZNOBANMZJLPEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)

![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)
![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
